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molecular formula C12H16O B8339873 2,6-Dimethyl-4-isopropylbenzaldehyde

2,6-Dimethyl-4-isopropylbenzaldehyde

Cat. No. B8339873
M. Wt: 176.25 g/mol
InChI Key: AJQQOAYOYHVFEY-UHFFFAOYSA-N
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Patent
US06048862

Procedure details

A solution of sodium borohydride (0.04 g, 1.04 mmol) in 90% ethanol (5 mL) was added dropwise to a solution of 2,6-dimethyl-4-isopropylbenzaldehyde (Example 1) (0.55 g, 3.1 mmol) in absolute ethanol (5 mL). The reaction mixture was allowed to stir at room temperature for 1 hour, then heated at 60° C. for 30 min. The solution was cooled to 0° C. and the unreacted sodium borohydride was decomposed by the addition of a few drops of 3N HCl. The solvent was removed under reduced pressure to give a red oil which was suspended in water (10 mL) and extracted with ether (2×20 mL). The solvent was removed under reduced pressure to afford a red oil which was purified by flash chromatography using silica gel (eluted with hexane-EtOAc, 93:3) to give 0.48 g (87%) of the title compound as a white solid; mp 75-77° C.
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][C:4]1[CH:11]=[C:10]([CH:12]([CH3:14])[CH3:13])[CH:9]=[C:8]([CH3:15])[C:5]=1[CH:6]=[O:7]>C(O)C.Cl.O>[CH3:15][C:8]1[CH:9]=[C:10]([CH:12]([CH3:13])[CH3:14])[CH:11]=[C:4]([CH3:3])[C:5]=1[CH2:6][OH:7] |f:0.1|

Inputs

Step One
Name
Quantity
0.04 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0.55 g
Type
reactant
Smiles
CC1=C(C=O)C(=CC(=C1)C(C)C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 60° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a red oil which
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×20 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a red oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(CO)C(=CC(=C1)C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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